4-Chloro-2-cyclopropyl-6-methoxypyrimidine
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Overview
Description
4-Chloro-2-cyclopropyl-6-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the following steps:
Addition Reaction: An addition reaction involving anhydrous methanol, a solvent, and malononitrile, with dry hydrogen chloride gas as a catalyst.
Condensation Reaction: A condensation reaction using a deacidification agent and cyanamide.
Cyclization Reaction: Cyclization using a Lewis acid protecting agent and dry hydrogen chloride gas.
Methoxylation Reaction: Methoxylation using methanol and sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium tert-butoxide and N-methylpyrrolidone as a solvent.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) in ethanol can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-methoxypyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-cyclopropyl-6-methoxypyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-methoxypyrimidine: This compound has similar structural features but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Amino-4-chloro-6-methoxypyrimidine: This compound contains an amino group instead of a cyclopropyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-12-7-4-6(9)10-8(11-7)5-2-3-5/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKRSQYMJSBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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